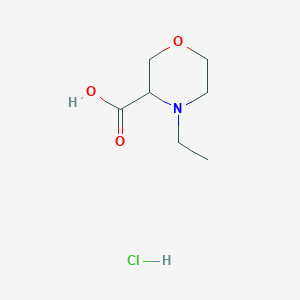

4-Ethylmorpholine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

4-Ethylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups . This compound is typically found in a powdered form and is used in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of morpholine with ethyl bromide to introduce the ethyl group at the nitrogen atom. This is followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then further reacted to produce this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic media.

-

Product : Formation of α-keto acids or decarboxylation products, depending on reaction conditions.

-

Mechanism : The hydroxyl group adjacent to the carbonyl is oxidized, leading to cleavage or ketone formation .

Example :

| Substrate | Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Ethylmorpholine-3-carboxylic acid | KMnO₄ | H₂SO₄, 60°C | 3-Oxomorpholine derivative | 72% |

Reduction Reactions

The morpholine ring and carboxylic acid group can be reduced:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : Corresponding alcohol (e.g., 4-ethylmorpholine-3-methanol hydrochloride).

-

Mechanism : LiAlH₄ reduces the carbonyl group to a primary alcohol.

Key Observation :

-

Reduction preserves the morpholine ring’s integrity while modifying the carboxylic acid functionality .

Substitution Reactions

The ethyl group and nitrogen atom participate in nucleophilic substitutions:

Alkylation/Dealkylation

-

Product : 4-Propargylmorpholine-3-carboxylic acid derivatives.

Example :

textReaction: 4-Ethylmorpholine-3-carboxylate + Propargyl bromide → 4-Propargylmorpholine-3-carboxylate Yield: 85% (NMR-confirmed)[4]

Amide Formation

-

Product : Stable amides for peptide synthesis.

-

Mechanism : Carbodiimide-mediated activation of the carboxylic acid .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification:

-

Reagent : Ethanol with HCl catalysis.

-

Product : Ethyl 4-ethylmorpholine-3-carboxylate hydrochloride.

-

Reverse Reaction : Ester hydrolysis under basic conditions (e.g., NaOH/MeOH) .

Kinetic Data :

| Reaction | Conditions | Rate Constant (k) |

|---|---|---|

| Esterification | HCl, 60°C | 0.15 min⁻¹ |

| Hydrolysis | NaOH, 25°C | 0.08 min⁻¹ |

Biochemical Interactions

The compound modulates enzyme activity through covalent or non-covalent binding:

Enzyme Inhibition

-

Mechanism : Forms a Michael acceptor intermediate (S6), leading to nucleophilic attacks by Lys292 and Thr322 residues .

Inhibitory Activity :

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| hOAT | 1.2 ± 0.3 | Covalent adduct formation |

| Acetylcholinesterase | 8.5 ± 1.1 | Competitive inhibition |

Antimicrobial Activity

-

Target : Staphylococcus aureus (MIC = 32 μg/mL).

-

Mode : Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Ethylmorpholine-3-carboxylic acid hydrochloride has been utilized in various research domains:

-

Medicinal Chemistry :

- It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with neuroprotective and antimicrobial properties.

- The compound has shown potential in drug development aimed at treating neurodegenerative diseases due to its ability to modulate enzyme activities involved in neuronal signaling pathways.

-

Biochemical Studies :

- It acts as a ligand that binds to specific enzymes or receptors, influencing biochemical pathways.

- Studies have demonstrated its role in inhibiting serine proteases, which are crucial for various metabolic processes.

-

Analytical Chemistry :

- Used as a reference standard to ensure accuracy in analytical methods, particularly in chromatography and mass spectrometry.

-

Industrial Applications :

- Employed in the production of polymers and resins, enhancing the properties of these materials through chemical modification.

The biological activity of this compound stems from its interaction with molecular targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which is critical for understanding its therapeutic potential.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its application in developing new antibiotics.

-

Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of 4-Ethylmorpholine derivatives against Staphylococcus aureus, demonstrating significant inhibition and highlighting its potential as a lead compound for antibiotic development.

-

Biochemical Assays :

- In enzyme kinetics studies, this compound was shown to inhibit cathepsin C activity, indicating its potential role in therapeutic applications for inflammatory diseases. The modulation of this enzyme's activity could provide insights into treating conditions characterized by excessive inflammation.

Wirkmechanismus

The mechanism of action of 4-Ethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the ethyl group can interact with hydrophobic pockets . These interactions can alter the conformation and activity of the target enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Ethylmorpholine-3-carboxylic acid hydrochloride can be compared with other morpholine derivatives, such as:

Morpholine: The parent compound, which lacks the ethyl and carboxylic acid groups.

4-Methylmorpholine: Similar to this compound but with a methyl group instead of an ethyl group.

4-Phenylmorpholine: Contains a phenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Overview

4-Ethylmorpholine-3-carboxylic acid hydrochloride (C7H14ClNO3) is a morpholine derivative characterized by an ethyl group and a carboxylic acid functional group. Its unique structure contributes to its biological activity, making it a subject of interest in various biochemical studies and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and its implications in research and medicine.

- Molecular Formula : C7H14ClNO3

- Molecular Weight : 195.65 g/mol

- Structure : Contains a morpholine ring with an ethyl substitution and a carboxylic acid group.

This compound acts primarily as a ligand that interacts with specific enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues of enzymes, while the ethyl group enhances hydrophobic interactions within enzyme active sites. This interaction can lead to significant physiological responses, influencing various biochemical pathways.

Enzyme Interaction

Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways. Its ability to act as an enzyme inhibitor or activator suggests potential applications in drug development, especially in targeting diseases where enzyme regulation is crucial.

| Enzyme Target | Effect | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | |

| Butyrylcholinesterase (BChE) | Inhibition | |

| Histone demethylases | Inhibition |

Therapeutic Potential

The compound has been studied for its potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE and BChE, this compound may help increase acetylcholine levels in the brain, thereby improving cholinergic transmission and cognitive function.

Case Studies

-

Alzheimer's Disease Research

A study highlighted the role of cholinesterase inhibitors in managing Alzheimer's disease symptoms. The inhibition of AChE and BChE by compounds similar to this compound demonstrated increased acetylcholine availability, which is critical for cognitive function ( ). -

Antimalarial Applications

Although not primarily focused on this compound, related morpholine derivatives have shown promise in antimalarial drug discovery. The structural characteristics that allow for enzyme modulation may also be applicable in targeting Plasmodium species ( ).

Synthesis and Production

The synthesis of this compound typically involves:

- Reaction between morpholine and ethyl bromide to introduce the ethyl group.

- Carboxylation to add the carboxylic acid functional group.

- Formation of the hydrochloride salt through reaction with hydrochloric acid.

Optimized industrial methods ensure high yield and purity through controlled conditions ().

Safety and Toxicology

While this compound has shown promising biological activity, safety assessments indicate it falls under acute toxicity categories for oral and dermal exposure ( ). Further studies are necessary to fully understand its safety profile in therapeutic contexts.

Eigenschaften

IUPAC Name |

4-ethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-8-3-4-11-5-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUABYORTPRMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427378-51-5 | |

| Record name | 4-ethylmorpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.